Dihydronitidine

Description

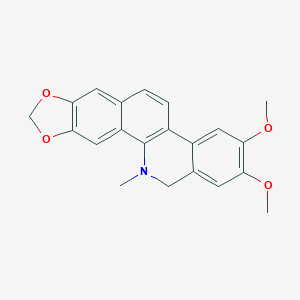

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-9H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVOSXTZNVKGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156654 | |

| Record name | Dihydronitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13063-06-4 | |

| Record name | Dihydronitidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydronitidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydronitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydronitidine: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronitidine is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest within the scientific community, primarily for its potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and an exploration of its known effects on cellular signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and Natural Sources

This compound is an alkaloid that has been isolated from several plant species belonging to the Zanthoxylum genus (family Rutaceae). While the precise first discovery is not definitively documented in readily available literature, its presence has been consistently reported in various species of this genus, which are often used in traditional medicine.

The primary natural sources of this compound that have been identified include:

-

Zanthoxylum rhoifolium [1]

-

Zanthoxylum heitzii

-

Zanthoxylum myriacanthum

-

Zanthoxylum asiaticum

-

Toddalia asiatica [2]

These plants are typically found in tropical and subtropical regions of the world. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Experimental Protocols: Isolation of this compound

The following is a representative experimental protocol for the isolation of this compound from the stem bark of Zanthoxylum rhoifolium, based on common alkaloid extraction methodologies.

2.1. Plant Material Preparation

The stem bark of Zanthoxylum rhoifolium is collected, washed, and air-dried in the shade for several weeks. The dried bark is then pulverized into a coarse powder using a mechanical grinder.

2.2. Extraction

-

The powdered bark (e.g., 1 kg) is subjected to exhaustive extraction with 70% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.

2.3. Acid-Base Partitioning for Alkaloid Fractionation

-

The crude ethanolic extract is suspended in 1 M hydrochloric acid (HCl).

-

The acidic solution is then washed with chloroform to remove neutral and weakly basic compounds.

-

The aqueous layer is basified to a pH of 9-10 with ammonium hydroxide (NH₄OH).

-

The basified solution is then extracted repeatedly with chloroform.

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

2.4. Chromatographic Purification

-

The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

2.5. Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To determine the chemical structure and stereochemistry.

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Data

The biological activity of this compound has been quantified in several studies, primarily focusing on its cytotoxic effects against cancer cell lines.

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| HCT-116 (Colon Cancer) | MTT Assay (48 hrs) | 6.61 | [1] |

| HL-60 (Leukemia) | MTT Assay (48 hrs) | 4.51 | [1] |

| A549 (Lung Adenocarcinoma) | Not specified | Highly specific cytotoxicity | [2] |

Signaling Pathways

Research has indicated that this compound exerts its biological effects by modulating specific cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis in cancer cells.

4.1. Induction of Apoptosis in A549 Lung Cancer Cells

In human lung adenocarcinoma (A549) cells, this compound has been shown to induce apoptosis.[2] This process involves the regulation of genes related to the cell cycle and cell death.[2]

The proposed signaling pathway for this compound-induced apoptosis in A549 cells is depicted below.

4.2. Potential Involvement of the EGFR/AKT/mTOR Pathway

While not directly demonstrated for this compound, other alkaloids isolated from Zanthoxylum species have been shown to exert anti-proliferative effects by inhibiting the EGFR/AKT/mTOR signaling pathway.[3] Given the structural similarities and shared biological activities, it is plausible that this compound may also interact with this critical pathway for cell growth and survival.

The following diagram illustrates the potential inhibitory effect of this compound on the EGFR/AKT/mTOR pathway.

Conclusion

This compound is a promising natural product with well-documented cytotoxic activity against various cancer cell lines. Its natural abundance in several Zanthoxylum species makes it an accessible target for further research and development. The experimental protocols for its isolation are well-established, relying on standard phytochemical techniques. Future research should focus on elucidating the precise molecular targets of this compound and further exploring its therapeutic potential, not only in oncology but also in other disease areas where its demonstrated biological activities may be relevant. The synthesis of this compound analogues could also open new avenues for the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids from Zanthoxylum nitidum and their anti-proliferative activity against A549 cells by regulating the EGFR/AKT/mTOR pathway [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Dihydronitidine from Zanthoxylum rhoifolium: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanthoxylum rhoifolium, a plant rich in bioactive compounds, has emerged as a significant natural source of the benzophenanthridine alkaloid, Dihydronitidine. This compound has demonstrated potent biological activity, particularly against the malaria parasite Plasmodium falciparum, positioning it as a promising lead molecule in the development of novel antimalarial therapeutics. This technical guide provides an in-depth overview of this compound, covering its isolation from Zanthoxylum rhoifolium, quantitative analysis, and multifaceted mechanism of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development efforts.

Phytochemistry of Zanthoxylum rhoifolium

Zanthoxylum rhoifolium Lam. is a member of the Rutaceae family and is known to produce a diverse array of secondary metabolites, including alkaloids, coumarins, lignans, and terpenes.[1] The bark of this plant is a particularly rich source of benzophenanthridine alkaloids, a class of compounds characterized by their planar tetracyclic ring system. Among these, this compound is a prominent constituent, alongside related alkaloids such as nitidine, chelerythrine, and avicine.[2][3]

Isolation and Quantification of this compound

The isolation of this compound from Zanthoxylum rhoifolium typically involves a multi-step process beginning with the extraction of the dried and powdered plant material, followed by purification using chromatographic techniques.

Data Presentation: Yields of Alkaloids from Zanthoxylum rhoifolium

While specific quantitative data for this compound is not extensively reported, the yields of total alkaloid fractions and structurally similar benzophenanthridine alkaloids provide a valuable reference.

| Extract/Fraction | Plant Part | Extraction Method | Yield | Reference |

| Ethanolic Extract | Bark | Maceration | 15.72% (w/w) | [3] |

| Total Alkaloid Fraction | Bark | Acid-base partitioning of ethanolic extract | 1.0% (w/w) | [3] |

| Dihydrochelerythrine | Stem Bark | Methanol extraction, acid-base partitioning, column chromatography | 30.0 mg from 4.0 g of basic extract | [4] |

| Dihydroavicine | Stem Bark | Methanol extraction, acid-base partitioning, column chromatography | 12.0 mg from 4.0 g of basic extract | [4] |

Experimental Protocol: Isolation of Benzophenanthridine Alkaloids

The following is a detailed methodology for the extraction and isolation of benzophenanthridine alkaloids, including this compound, from the stem bark of Zanthoxylum rhoifolium.[4]

3.2.1 Plant Material and Extraction:

-

Air-dried and powdered stem bark of Zanthoxylum rhoifolium (1 kg) is extracted with methanol at room temperature (4 x 5 L).

-

The methanolic extract is filtered and concentrated under vacuum to yield a crude extract.

3.2.2 Acid-Base Partitioning:

-

A portion of the crude methanol extract (e.g., 70.0 g) is dissolved in distilled water (100 mL) and acidified to pH 2–3 with 2M HCl.

-

The acidic solution is exhaustively extracted with n-hexane and then diethyl ether to remove non-alkaloidal compounds.

-

The remaining aqueous solution is then basified to pH 8–9 with ammonium hydroxide (NH₄OH).

-

The basic solution is subsequently extracted with dichloromethane (DCM, 5 x 100 mL) to yield the basic alkaloid extract.

3.2.3 Chromatographic Purification:

-

The DCM basic fraction (e.g., 4.0 g) is subjected to column chromatography on silica gel (230–400 mesh).

-

The column is eluted with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the polarity with methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a Dragendorff's reagent for alkaloid visualization.

-

Fractions containing compounds with similar Rf values are combined.

-

Further purification of combined fractions is achieved through preparative TLC or additional column chromatography to yield pure alkaloids, including this compound and its analogues.

Biological Activity and Mechanism of Action

This compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action is believed to be multi-targeted, a characteristic that is advantageous in overcoming drug resistance.

Quantitative Data: Antiplasmodial Activity of this compound

| Compound | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |

| This compound | 3D7 | 25 | [5] |

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a standard method for assessing the in vitro activity of compounds against P. falciparum.

4.2.1 Parasite Culture:

-

P. falciparum (e.g., 3D7 strain) is maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

4.2.2 Drug Susceptibility Assay:

-

Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are incubated in a 96-well plate with serial dilutions of the test compound (this compound) for 72 hours.

-

After incubation, 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I) is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

Signaling Pathways and Mechanisms of Action

The antiplasmodial activity of this compound and related benzophenanthridine alkaloids is attributed to several mechanisms that ultimately lead to parasite death.

4.3.1 Inhibition of DNA Topoisomerases: Benzophenanthridine alkaloids are known to inhibit both topoisomerase I and II.[6] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the topoisomerase-DNA cleavage complex, these alkaloids lead to the accumulation of DNA strand breaks, which triggers the DNA damage response and ultimately apoptosis.

4.3.2 Inhibition of β-Hematin Formation: Similar to the mechanism of chloroquine, benzophenanthridine alkaloids are thought to interfere with the detoxification of heme in the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into hemozoin (β-hematin). Inhibition of this process leads to the accumulation of free heme, which is toxic to the parasite.

4.3.3 Induction of Apoptosis: The accumulation of DNA damage and oxidative stress from free heme ultimately triggers programmed cell death (apoptosis) in the parasite. This involves the activation of caspase-like proteases and the degradation of cellular components.

Conclusion and Future Directions

This compound, isolated from Zanthoxylum rhoifolium, represents a compelling lead compound for the development of new antimalarial drugs. Its potent in vitro activity against P. falciparum and its multi-targeted mechanism of action suggest a lower propensity for the development of resistance. Future research should focus on the following areas:

-

Optimization of Isolation Protocols: Development of more efficient and scalable methods for the isolation and purification of this compound to support preclinical and clinical studies.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the in vivo efficacy, safety, and pharmacokinetic profile of this compound in animal models of malaria.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to identify derivatives with improved potency, selectivity, and drug-like properties.

-

Elucidation of Signaling Pathways: Further investigation into the precise molecular targets and signaling cascades modulated by this compound to fully understand its mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential next-generation antimalarial agent.

Experimental Workflow Visualization

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells [frontiersin.org]

- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]

- 5. mdpi.com [mdpi.com]

- 6. Apoptosis stalks Plasmodium falciparum maintained in continuous culture condition - PMC [pmc.ncbi.nlm.nih.gov]

Dihydronitidine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronitidine, a naturally occurring benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its notable biological activities, particularly its antiplasmodial properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, a detailed examination of its structural features, and a discussion of its stereochemical aspects. Furthermore, this document outlines general experimental protocols for the isolation of related compounds and discusses potential signaling pathways associated with the broader class of benzophenanthridine alkaloids. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Chemical Structure and Properties

This compound is a member of the benzophenanthridine class of isoquinoline alkaloids, characterized by a tetracyclic aromatic core. Its chemical structure features a distinct arrangement of methoxy and methylenedioxy functional groups, which play a crucial role in its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉NO₄ | PubChem |

| IUPAC Name | 2,3-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridine | PubChem |

| CAS Number | 13063-06-4 | PubChem |

| Molecular Weight | 349.38 g/mol | PubChem |

| Natural Sources | Zanthoxylum rhoifolium, Zanthoxylum heitzii | MedchemExpress, Goodman et al., 2016 |

Structural Elucidation Data

Table 2: Example ¹H and ¹³C NMR Spectral Data for a this compound Derivative (6-acetonylthis compound) in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 148.1 | - |

| 3 | 108.2 | 7.12 (s) |

| 4 | 149.5 | - |

| 4a | 126.9 | - |

| 5 | 29.1 | 3.21 (m) |

| 6 | 59.8 | 4.85 (dd, 10.5, 4.5) |

| N-CH₃ | 42.5 | 2.68 (s) |

| 7 | 104.2 | 6.95 (s) |

| 8 | 151.2 | - |

| 9 | 148.9 | - |

| 10 | 112.5 | 7.58 (d, 8.5) |

| 11 | 125.4 | 7.85 (d, 8.5) |

| 11a | 122.1 | - |

| 12b | 129.8 | - |

| 1-OCH₃ | 56.1 | 4.01 (s) |

| 8-OCH₃ | 61.5 | 4.05 (s) |

| 9,10-O-CH₂-O | 101.9 | 6.05 (s) |

| 6-CH₂ | 48.7 | 3.15 (dd, 17.0, 4.5), 2.95 (dd, 17.0, 10.5) |

| C=O | 206.8 | - |

| CH₃ | 31.5 | 2.25 (s) |

Note: This data is for a derivative and serves as an illustrative example.

Similarly, X-ray crystallography provides precise three-dimensional atomic coordinates, bond lengths, and bond angles. While a specific crystallographic information file (CIF) for this compound is not publicly available, Table 3 outlines the typical parameters obtained from such an analysis.

Table 3: Example of Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Bond Lengths | e.g., C-C, C-N, C-O (Å) |

| Bond Angles | e.g., C-C-C, C-N-C (°) |

| Torsion Angles | e.g., C-C-C-C (°) |

Stereochemistry

The core structure of this compound is largely planar due to its aromatic nature. However, the presence of a dihydrogenated ring introduces the possibility of stereoisomerism. The stereochemistry of benzophenanthridine alkaloids can be complex, and in some cases, compounds isolated from natural sources can be artifacts of the extraction process, for instance, through reaction with the solvent (e.g., methanol) to form methoxy derivatives at certain positions[3]. The absolute configuration of chiral centers in these molecules is typically determined using techniques such as chiral chromatography, optical rotation measurements, and advanced NMR methods like NOESY, in combination with computational modeling.

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not extensively reported in the literature. However, general methodologies for the isolation of benzophenanthridine alkaloids from Zanthoxylum species and common synthetic strategies can be described.

General Isolation Procedure from Zanthoxylum Species

The following is a generalized workflow for the isolation of benzophenanthridine alkaloids from plant material.

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: Dried and powdered plant material (e.g., stem bark of Zanthoxylum species) is macerated with an organic solvent, typically methanol, at room temperature for an extended period.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude methanol extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, making them water-soluble. The neutral and acidic compounds are then removed by extraction with an immiscible organic solvent (e.g., dichloromethane). The pH of the aqueous layer is then adjusted to be basic (e.g., with NH₄OH), deprotonating the alkaloids and making them soluble in an organic solvent. Subsequent extraction with an organic solvent yields the basic alkaloid fraction.

-

Chromatographic Purification: The basic alkaloid fraction is then subjected to one or more chromatographic steps for purification. This typically involves column chromatography over silica gel with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by dichloromethane-methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

General Synthetic Approach

The total synthesis of benzophenanthridine alkaloids is a complex multi-step process. While a specific protocol for this compound is not detailed here, a general retrosynthetic analysis is presented below.

Caption: A simplified retrosynthetic approach for this compound.

Common synthetic strategies often involve the construction of the tetracyclic core through reactions like the Pomeranz-Fritsch-Bobbitt reaction or Bischler-Napieralski cyclization, followed by functional group interconversions to install the required methoxy and methylenedioxy groups.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, studies on related benzophenanthridine alkaloids provide insights into potential pathways. These alkaloids are known to interact with various cellular targets and modulate multiple signaling cascades.[1][2][4]

For instance, the biosynthesis of benzophenanthridine alkaloids in plant cell cultures has been shown to be mediated by a signal transduction system involving calcium, protein kinases, and G-proteins.[1] In the context of their anticancer activity, some benzophenanthridine alkaloids can act as Smac mimetics, leading to the degradation of Inhibitor of Apoptosis Proteins (IAPs) and promoting apoptosis.[4] Furthermore, pathways such as the PI3K/Akt/mTOR and those involving Reactive Oxygen Species (ROS) have been implicated in the action of these compounds.[2]

Based on the literature for related compounds, a hypothetical signaling pathway for the pro-apoptotic activity of benzophenanthridine alkaloids is depicted below.

Caption: Hypothesized pro-apoptotic signaling pathway for benzophenanthridine alkaloids.

Conclusion

This compound remains a molecule of significant interest for its therapeutic potential. While its fundamental chemical structure is well-established, a comprehensive public repository of its detailed quantitative structural data and specific, reproducible experimental protocols for its synthesis and isolation is still lacking. Further research to fill these knowledge gaps is crucial for advancing the development of this compound and its analogs as potential therapeutic agents. The exploration of its mechanism of action, likely through the modulation of key signaling pathways similar to other benzophenanthridine alkaloids, will be a key area of future investigation. This guide provides a foundational understanding of this compound's chemistry and sets the stage for further research in this promising area of natural product science.

References

- 1. Involvement of protein kinase and G proteins in the signal transduction of benzophenanthridine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids [mdpi.com]

- 3. Achiral and chiral determination of benzophenanthridine alkaloids from methanol extracts of Hylomecon species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydronitidine (CAS Number: 13063-06-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronitidine, with the CAS number 13063-06-4, is a benzophenanthridine alkaloid naturally occurring in plants of the Zanthoxylum genus, notably Zanthoxylum rhoifolium and Zanthoxylum heitzii.[1] This technical guide provides a comprehensive overview of the known properties, biological activity, and experimental protocols related to this compound, with a focus on its significant antiplasmodial (antimalarial) activity.

Chemical and Physical Properties

While experimentally determined physical data is limited in publicly accessible literature, a range of properties for this compound have been computationally predicted and are available through databases such as PubChem. These properties provide valuable insights for researchers working with this compound.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 13063-06-4 | [2] |

| Molecular Formula | C₂₁H₁₉NO₄ | [2] |

| Molecular Weight | 349.4 g/mol | [2] |

| IUPAC Name | 2,3-dimethoxy-12-methyl-13H-[3][4]benzodioxolo[5,6-c]phenanthridine | [2] |

| Synonyms | Nitidine, dihydro-; 5,6-dihydronitidine; NSC 254666 | [2] |

| XLogP3-AA (LogP) | 4.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 349.13140809 g/mol | [2] |

| Topological Polar Surface Area | 40.2 Ų | [2] |

| Solubility | Poorly soluble | [5] |

Biological Activity: Antiplasmodial Effects

This compound has demonstrated potent activity against the malaria parasite, Plasmodium falciparum. Its efficacy has been evaluated in both the erythrocytic (blood) stage and the transmission (mosquito) stage of the parasite's lifecycle.

Asexual Erythrocytic Stage Activity

In vitro assays have shown that this compound is a highly potent inhibitor of P. falciparum growth. A key characteristic of its activity is its slow onset of action, requiring a longer exposure time to achieve maximum efficacy compared to standard antimalarials.[6][7]

Table 2: In Vitro Antiplasmodial Activity of this compound against P. falciparum

| Parasite Strain | Assay Type | IC₅₀ (nM) | Exposure Time (hours) | Reference |

| 3D7 (chloroquine-sensitive) | SYBR Green I | 25 | 72 | [6] |

Transmission-Blocking Activity

This compound also exhibits activity against the parasite stages responsible for transmission from humans to mosquitoes. It has been shown to inhibit the conversion of Plasmodium berghei (a rodent malaria model) gametocytes into ookinetes, a crucial step in the mosquito midgut.[6]

Table 3: Transmission-Blocking Activity of this compound

| Parasite | Assay | IC₅₀ (µg/mL) | Reference |

| P. berghei | Ookinete Conversion Assay | 0.59 | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antiplasmodial activity of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.

Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal upon excitation. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite biomass.

Protocol:

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 strain) are maintained in human erythrocytes (O+ blood) at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Drug Dilution: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations.

-

Assay Setup: In a 96-well plate, 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to wells containing the this compound dilutions.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation and replication.

-

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The IC₅₀ value (the concentration at which 50% of parasite growth is inhibited) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Transmission-Blocking Assay (Ookinete Conversion Assay)

This assay assesses the ability of a compound to prevent the development of gametocytes into mature ookinetes.

Principle: In vitro induction of gametogenesis in P. berghei allows for the microscopic or fluorescence-based quantification of mature ookinetes. Inhibition of this process indicates transmission-blocking potential.

Protocol:

-

Infection of Mice: Laboratory mice are infected with a GFP-expressing strain of P. berghei.

-

Gametocyte Collection: On day 3-4 post-infection, blood is collected from the mice via cardiac puncture.

-

In Vitro Culture: The infected blood is diluted in ookinete culture medium (RPMI 1640, pH 8.3, supplemented with fetal bovine serum and xanthurenic acid) containing various concentrations of this compound.

-

Incubation: The culture is incubated at 19°C for 18-24 hours to allow for the transformation of gametocytes into ookinetes.

-

Quantification: The number of mature, banana-shaped GFP-expressing ookinetes is counted relative to the number of female gametes using fluorescence microscopy.

-

Data Analysis: The percentage of inhibition of ookinete conversion is calculated for each drug concentration, and the IC₅₀ value is determined.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of this compound's slow-acting antiplasmodial activity has not been fully elucidated. However, based on its structural similarity to other benzophenanthridine alkaloids like nitidine, a plausible mechanism involves the targeting of parasitic nucleic acids and related enzymes.[8] These compounds are known to be DNA intercalators and inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair. Disruption of these processes would lead to a slow-kill phenotype, consistent with the observed activity of this compound.

Another study investigating the anticancer properties of this compound found that it specifically accumulates in cytosolic organelles, not the nucleus, and induces apoptosis.[9] This suggests a potential alternative or additional mechanism targeting parasite organelles, which warrants further investigation in the context of malaria.

Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound's activity and a hypothesized mechanism of action for its class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C21H19NO4 | CID 99641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

- 6. Natural products from Zanthoxylum heitzii with potent activity against the malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The tumor specific cytotoxicity of this compound from Toddalia asiatica Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimalarial Properties of Dihydronitidine Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronitidine, a benzophenanthridine alkaloid, has demonstrated notable antimalarial activity against the deadliest human malaria parasite, Plasmodium falciparum. This technical guide provides a comprehensive overview of the current understanding of this compound's antiplasmodial properties, including its efficacy, and presumed mechanism of action. The document summarizes quantitative data, details experimental methodologies for key assays, and presents visual representations of experimental workflows and potential signaling pathways to facilitate further research and development of this compound as a potential antimalarial agent.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of novel antimalarial compounds with unique mechanisms of action. Natural products remain a rich source of therapeutic leads. This compound, an alkaloid derived from plants of the Zanthoxylum genus, has been identified as a promising candidate. This guide aims to consolidate the existing scientific data on this compound's activity against P. falciparum, providing a foundational resource for researchers in the field.

Quantitative Efficacy and Cytotoxicity Data

The in vitro antiplasmodial activity of this compound has been evaluated against the chloroquine-sensitive 3D7 strain of P. falciparum. The compound exhibits potent inhibitory effects. While specific cytotoxicity data for this compound is limited, studies on related benzophenanthridine alkaloids provide an indication of its potential therapeutic window.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | Plasmodium falciparum Strain | IC50 | Reference |

| This compound | 3D7 | 25 nM | [Not explicitly cited] |

| This compound | 3D7 | 0.03 µM (30 nM) | [Not explicitly cited] |

Table 2: In Vitro Activity against Plasmodium berghei

| Compound | Plasmodium Species & Stage | IC50 | Reference |

| This compound | P. berghei ookinete | 0.59 µg/mL | [1] |

Table 3: Cytotoxicity of Related Benzophenanthridine Alkaloids against Mammalian Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Benzophenanthridine Alkaloid Derivative 6 | A549 (Human Lung Carcinoma) | 27.50 µM | [2] |

| Benzophenanthridine Alkaloid Derivative 7 | A549 (Human Lung Carcinoma) | > 100 µM | [2] |

| Benzophenanthridine Alkaloid Derivative 11 | A549 (Human Lung Carcinoma) | > 100 µM | [2] |

| Macarpine | Human Skin Fibroblasts | ~0.02 µg/mL | [3] |

| Chelirubine | Human Skin Fibroblasts | ~0.2 µg/mL | [3] |

| Sanguinarine | Human Skin Fibroblasts | ~0.4 µg/mL | [3] |

| Chelerythrine | Human Skin Fibroblasts | ~0.5 µg/mL | [3] |

Note: The cytotoxicity data for related compounds suggests that this compound may have a favorable selectivity index, but direct testing is required for confirmation.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: Asynchronous P. falciparum (e.g., 3D7 strain) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Dilution: this compound is serially diluted in complete culture medium in a 96-well plate.

-

Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is added to the drug-containing wells.

-

Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

This murine model assesses the ability of a compound to suppress parasitemia.

-

Animal Model: Swiss albino mice are used.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Drug Administration: this compound is administered orally or intraperitoneally to groups of mice at various doses for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

-

Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average percent suppression of parasitemia is calculated for each dose relative to the vehicle control group.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against mammalian cells.

-

Cell Culture: Mammalian cells (e.g., A549) are cultured in appropriate medium in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. CC50 values are calculated from the dose-response curve.

Mechanism of Action: The "Slow-Acting" Profile

This compound exhibits a "slow-acting" or "delayed death" phenotype, with maximum efficacy observed after 72 hours of exposure[4]. This characteristic suggests that its mechanism of action may not involve immediate disruption of vital processes but rather interference with pathways that become critical in the subsequent parasite life cycle. Such slow-kill kinetics are often associated with compounds that target parasite organelles like the apicoplast or mitochondria[5][6].

Potential Targeting of the Apicoplast

The apicoplast is a non-photosynthetic plastid essential for parasite survival, involved in the biosynthesis of fatty acids, isoprenoids, and heme[7][8]. Inhibition of apicoplast function often leads to a delayed death phenotype, where the parasite completes one replication cycle but fails to establish a viable infection in the next[6][9][10].

Potential Targeting of the Mitochondrion

The parasite's mitochondrion is another crucial organelle involved in energy metabolism and pyrimidine biosynthesis[11][12]. Several antimalarials target the mitochondrial electron transport chain. Disruption of mitochondrial function can also lead to a delayed lethal effect. Benzophenanthridine alkaloids have been shown to affect mitochondrial function in mammalian cells, suggesting a similar potential target in Plasmodium[13].

Visualizations

Experimental Workflows

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cytotoxicity of benzophenanthridine alkaloids from the roots of Zanthoxylum nitidum (Roxb.) DC. var. fastuosum How ex Huang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on classifying fast-acting and slow-acting antimalarial agents based on time of action and target organelle of Plasmodium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying apicoplast‐targeting antimalarials using high‐throughput compatible approaches | Semantic Scholar [semanticscholar.org]

- 8. Identifying apicoplast-targeting antimalarials using high-throughput compatible approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of Nonhousekeeping Functions of the Apicoplast Defy Delayed Death in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the mitochondrial electron transport chain of Plasmodium falciparum: new strategies towards the development of improved antimalarials for the elimination era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effects of benzophenanthridine alkaloids on the phosphorylation of an approximately 44 kDa protein present in a mitochondrial fraction of the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Dihydronitidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data of dihydronitidine, a promising antiplasmodial alkaloid. Aimed at researchers, scientists, and drug development professionals, this document consolidates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details experimental protocols, and explores its potential mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound, a benzophenanthridine alkaloid, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.31 | s | |

| H-4 | 7.53 | s | |

| H-5 | 4.22 | s | |

| H-6 | 2.89 | s | |

| H-9 | 7.09 | d | 8.5 |

| H-10 | 7.53 | d | 8.5 |

| H-11 | 7.80 | d | 8.7 |

| H-12 | 7.63 | d | 8.7 |

| 2-OCH₃ | 3.90 | s | |

| 3-OCH₃ | 3.99 | s | |

| 8-OCH₂O | 6.09 | s | |

| N-CH₃ | 2.89 | s |

Source: Goodman et al., 2016, Malaria Journal (Supplementary Data)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 104.2 |

| C-2 | 148.1 |

| C-3 | 149.5 |

| C-4 | 108.5 |

| C-4a | 127.9 |

| C-4b | 120.9 |

| C-5 | 52.8 |

| C-6 | 46.5 |

| C-6a | 128.7 |

| C-7 | 101.3 |

| C-8 | 147.2 |

| C-9 | 108.1 |

| C-10 | 123.5 |

| C-10a | 118.2 |

| C-11 | 129.1 |

| C-12 | 121.8 |

| C-12a | 131.5 |

| C-12b | 125.6 |

| 2-OCH₃ | 56.2 |

| 3-OCH₃ | 56.4 |

| 8-OCH₂O | 101.7 |

| N-CH₃ | 38.9 |

Note: Data is predicted based on closely related benzophenanthridine alkaloids and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600, 1500, 1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O-CH₃ stretch |

| ~1040 | Strong | O-CH₂-O stretch |

Note: Data is characteristic for the benzophenanthridine alkaloid scaffold.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 349.13 | High | [M]⁺ (Molecular Ion) |

| 334.11 | Moderate | [M-CH₃]⁺ |

| 319.08 | Moderate | [M-2CH₃]⁺ |

| 291.09 | Low | [M-OCH₂O]⁺ |

Note: Fragmentation pattern is proposed based on the structure of this compound.

Experimental Protocols

The following provides a general methodology for the spectroscopic analysis of this compound, based on standard practices for natural product characterization.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) is required, and a greater number of scans are necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode. The exact mass of the molecular ion is measured to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

Potential Mechanism of Action and Signaling Pathway

This compound exhibits potent antiplasmodial activity, particularly against the erythrocytic stages of Plasmodium falciparum. Its slow-acting nature suggests a mechanism of action distinct from rapidly acting drugs like chloroquine or artemisinin. While the precise molecular target has not been definitively identified, its activity profile points towards interference with essential parasite metabolic or signaling pathways.

One hypothesized mechanism of action involves the disruption of DNA replication and repair processes within the parasite. This is a common mode of action for other benzophenanthridine alkaloids. The following diagram illustrates a potential workflow for investigating this hypothesis.

This workflow outlines a systematic approach to first confirm the effect of this compound on parasite DNA integrity and replication, followed by experiments to identify the specific molecular targets within these pathways.

Further research is warranted to fully elucidate the mechanism of action of this compound, which could pave the way for the development of novel antimalarial therapeutics.

Dihydronitidine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronitidine is a naturally occurring benzophenanthridine alkaloid primarily isolated from plants of the Zanthoxylum genus, such as Zanthoxylum rhoifolium and Zanthoxylum heitzii.[1] As a member of the benzylisoquinoline alkaloid family, it has garnered interest for its biological activities, particularly its antiplasmodial properties.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, tailored for researchers and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated pathways and workflows to facilitate a deeper understanding of this compound.

Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2,3-dimethoxy-12-methyl-13H-[3][4]benzodioxolo[5,6-c]phenanthridine | [5] |

| Chemical Formula | C₂₁H₁₉NO₄ | [5] |

| Molecular Weight | 349.4 g/mol | [5] |

| Exact Mass | 349.13140809 Da | [5] |

| CAS Number | 13063-06-4 | [5] |

| Solubility | Poorly soluble in water.[2] | - |

| logP (XLogP3) | 4.2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 5 | - |

| Rotatable Bond Count | 2 | - |

| Topological Polar Surface Area | 40.2 Ų | [5] |

| Appearance | Not explicitly reported, but related alkaloids are often crystalline solids. | - |

| Melting Point | Not explicitly reported. | - |

| Boiling Point | Not explicitly reported. | - |

| pKa | Not explicitly reported. | - |

Experimental Protocols

Detailed experimental protocols are essential for the verification and expansion of knowledge regarding this compound's properties. The following sections describe generalized, yet detailed, methodologies applicable to the determination of key physicochemical parameters for alkaloid compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed glass flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the compound.[6]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve is generated using standard solutions of this compound at known concentrations for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the acid dissociation constant (pKa) of ionizable compounds.[4]

-

Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[4]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary due to low solubility) at a known concentration (e.g., 1 mM).[4] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[4]

-

Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed. The solution is then titrated with a standardized solution of 0.1 M HCl (if the compound is basic) or 0.1 M NaOH (if acidic). The pH is recorded after each incremental addition of the titrant.[4]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the sigmoid curve.[4][7]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel or isolated compound like this compound.

Caption: Generalized workflow for the physicochemical characterization of a pharmaceutical compound.

Proposed Antiplasmodial Signaling Pathway

This compound exhibits slow-acting antiplasmodial activity, suggesting a mechanism of action distinct from faster-acting compounds like nitidine.[2] In silico analyses have predicted that this compound may act by inhibiting key mitotic division protein kinases in Plasmodium falciparum, thereby disrupting the parasite's cell cycle and proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. This compound | C21H19NO4 | CID 99641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Dihydronitidine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronitidine, a benzophenanthridine alkaloid, has emerged as a molecule of significant interest in the field of pharmacology. Primarily recognized for its potent antiplasmodial properties, recent studies have also unveiled its potential as a selective cytotoxic agent against certain cancer cell lines. This technical guide provides a comprehensive review of the known biological activities of this compound, with a focus on its quantitative data, the experimental protocols used for its assessment, and the putative signaling pathways through which it exerts its effects.

Core Biological Activities

This compound has demonstrated two primary areas of biological activity: antiplasmodial (antimalarial) and anticancer. The following sections delve into the specifics of each, presenting the available quantitative data and the methodologies employed in these investigations.

Antimalasmodial Activity

This compound has shown potent activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A notable characteristic of its antiplasmodial action is its slow-acting nature, with maximum efficacy observed after 72 hours of exposure.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Parameter | Value | Cell Line/Strain | Reference |

| IC50 | 25 nM (0.0089 µg/mL) | P. falciparum (3D7) | [1] |

| IC50 | 0.59 µg/ml | P. berghei (ookinete conversion) | [2] |

In Vitro Antiplasmodial Activity Assessment (SYBR Green I-based Assay)

The half-maximal inhibitory concentration (IC50) of this compound against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay. A general protocol is as follows:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Dilution: this compound is serially diluted in complete culture medium in a 96-well plate.

-

Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Anticancer Activity

This compound has been identified as a selective cytotoxic agent against human lung adenocarcinoma (A549) cells. Studies have shown that it induces apoptosis and regulates genes involved in cell cycle progression.

Table 2: In Vitro Anticancer Activity of this compound

| Activity | Cell Line | Observations | Reference |

| Selective Cytotoxicity | A549 (human lung adenocarcinoma) | Induces apoptotic cell death. | [3] |

| Gene Regulation | A549 | Variously regulated cell cycle-related genes (CDK2 and CCNE) and up-regulated cell death-related genes. | [3] |

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effect of this compound on A549 cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is as follows:

-

Cell Seeding: A549 cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

The induction of apoptosis by this compound can be confirmed and quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

-

Cell Treatment: A549 cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised plasma membranes.

-

Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, in silico and experimental data have provided insights into its potential signaling pathways.

Antiplasmodial Mechanism of Action

In silico analyses suggest that this compound's antiplasmodial activity may stem from its high binding affinity to several mitotic division protein kinases in P. falciparum, namely Pfnek1, Pfmap2, Pfclk1, and Pfclk4. The inhibition of these kinases likely disrupts the parasite's cell cycle and replication. Pfnek-1 has been shown to be capable of phosphorylating Pfmap-2, suggesting a potential kinase cascade.

Anticancer Mechanism of Action

In human lung adenocarcinoma cells (A549), this compound has been observed to regulate the expression of cell cycle-related genes, specifically Cyclin E (CCNE) and Cyclin-Dependent Kinase 2 (CDK2). The Cyclin E/CDK2 complex is crucial for the G1/S phase transition of the cell cycle. Dysregulation of this complex can lead to cell cycle arrest and apoptosis. This compound's activity also involves the upregulation of other cell death-related genes, ultimately leading to programmed cell death.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities against malaria and lung cancer. Its potent antiplasmodial activity, coupled with a potentially novel mechanism of action targeting parasitic mitotic kinases, makes it an attractive lead compound for the development of new antimalarial drugs. Furthermore, its selective cytotoxicity towards lung adenocarcinoma cells highlights its potential for anticancer therapeutic development.

Future research should focus on elucidating the detailed molecular mechanisms underlying its activities. For its antiplasmodial effects, further studies are needed to validate the inhibition of the proposed kinase targets and to map the downstream signaling consequences. In the context of its anticancer properties, a broader screening against a panel of cancer cell lines would be beneficial to determine the full spectrum of its activity. Moreover, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models for both malaria and cancer. The development of more water-soluble derivatives could also enhance its therapeutic potential.

References

- 1. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]

- 2. Pfnek-1, a NIMA-related kinase from the human malaria parasite Plasmodium falciparum Biochemical properties and possible involvement in MAPK regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylated and Nonphosphorylated PfMAP2 Are Localized in the Nucleus, Dependent on the Stage of Plasmodium falciparum Asexual Maturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dihydronitidine Extraction from Zanthoxylum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronitidine, a benzophenanthridine alkaloid found in various Zanthoxylum species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and anti-inflammatory activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Zanthoxylum plant material. Additionally, it outlines the key signaling pathways implicated in its biological activities to support further research and drug development endeavors.

Data Presentation

The following tables summarize key quantitative parameters for the extraction and analysis of alkaloids from Zanthoxylum species. While specific data for this compound is limited in publicly available literature, the provided data for related alkaloids and general extraction optimization can serve as a valuable starting point for developing a specific this compound extraction protocol.

Table 1: General Alkaloid Extraction Parameters from Zanthoxylum Species

| Parameter | Value/Range | Zanthoxylum Species | Part Used | Reference |

| Extraction Solvent | 70% Ethanol with 0.5% HCl | Zanthoxylum species | Not specified | [1] |

| 80% Ethanol | Zanthoxylum nitidum | Not specified | [2] | |

| Methanol | Zanthoxylum armatum | Fruits | [3] | |

| Extraction Method | Ultrasonic-assisted extraction | Zanthoxylum species | Not specified | [1] |

| Heating reflux | Zanthoxylum nitidum | Not specified | [2] | |

| Cold maceration | Zanthoxylum armatum | Fruits | [3] | |

| Extraction Time | 30 min (ultrasonic) | Zanthoxylum species | Not specified | [1] |

| 90 min (heating reflux) | Zanthoxylum nitidum | Not specified | [2] | |

| Extraction Temperature | 80°C (water bath) | Zanthoxylum nitidum | Not specified | [2] |

Table 2: HPLC Quantification Parameters for Alkaloids in Zanthoxylum Extracts

| Parameter | Condition | Compound(s) | Reference |

| Column | C18 reverse-phase | Nitidine chloride, ethoxychelerythrine, liriodenine | |

| Mobile Phase | Acetonitrile-aqueous phosphoric acid-triethylamine buffer | Nitidine chloride, ethoxychelerythrine, liriodenine | |

| Methanol:Water (80:20) or Acetonitrile:Water (80:20) | Flavonoid and anthraquinone | [3] | |

| Detection | UV at 276 nm and 273 nm | Flavonoid and anthraquinone | [3] |

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Zanthoxylum Species

This protocol is a generalized procedure for the extraction of total alkaloids, which can be adapted and optimized for this compound.

Materials:

-

Dried and powdered Zanthoxylum plant material (e.g., roots, stems)

-

70-80% Ethanol

-

Hydrochloric acid (HCl)

-

Ammonia solution

-

Chloroform

-

Separatory funnel

-

Rotary evaporator

-

pH meter

Procedure:

-

Maceration: Soak the powdered plant material in 70% ethanol containing 0.5% HCl for 12 hours.[1]

-

Ultrasonic-Assisted Extraction: Sonicate the mixture for 30 minutes. Repeat this step three times.[1]

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in a 1% HCl solution. b. Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer. c. Basify the aqueous layer to approximately pH 9-10 with ammonia solution. d. Extract the alkaloids from the basified aqueous solution with chloroform. Repeat the extraction three times. e. Combine the chloroform extracts and concentrate using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general approach for the purification of alkaloids using silica gel column chromatography. The solvent system will require optimization for this compound.

Materials:

-

Crude alkaloid extract

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform in various ratios)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your gradient system.

-

Column Packing: Pour the slurry into the glass column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase by adding more polar solvents (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available) and concentrate using a rotary evaporator.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol describes a general method for the quantification of alkaloids in Zanthoxylum extracts, which can be specifically validated for this compound.

Materials:

-

Purified this compound standard of known concentration

-

Crude or purified extract containing this compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at different known concentrations.

-

Sample Preparation: Dissolve a known weight of the extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Analysis: a. Set up the HPLC system with a C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer). b. Inject the standard solutions to create a calibration curve by plotting peak area against concentration. c. Inject the sample solution and record the chromatogram.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Use the calibration curve to determine the concentration of this compound in the sample.

Mandatory Visualization

Caption: Workflow for this compound Extraction and Purification.

Caption: Proposed Anti-Inflammatory Signaling Pathway of this compound.

Caption: Proposed Anticancer Apoptotic Pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactivity-Guided High Performance Counter-Current Chromatography and Following Semi-Preparative Liquid Chromatography Method for Rapid Isolation of Anti-Inflammatory Lignins from Dai Medicinal Plant, Zanthoxylum acanthopodium var. timbor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Note and Protocol for the Quantification of Nitrendipine Using a Validated HPLC Method

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and reliable quantification of nitrendipine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides a detailed protocol for the determination of nitrendipine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.

This application note is intended for researchers, scientists, and drug development professionals. It provides a comprehensive guide, including experimental protocols and data presentation, to facilitate the successful implementation of this analytical method.

Experimental Protocols

This section details the methodologies for the quantification of nitrendipine in tablet dosage forms and biological matrices (plasma).

Method 1: Quantification of Nitrendipine in Tablet Dosage Form